molecular formula C23H25N5O3S B11430563 N-((4-ethyl-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

N-((4-ethyl-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B11430563
M. Wt: 451.5 g/mol
InChI Key: XPMUOJKWCLQYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole, triazole, and benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE typically involves multiple steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and a suitable precursor such as an alkyne or azide.

    Coupling Reactions: The final compound is obtained through a series of coupling reactions, where the indole and triazole derivatives are linked together using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can be performed on the triazole ring or the carbonyl groups, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxindole derivatives: from oxidation.

    Amines or alcohols: from reduction.

    Substituted benzamides: from electrophilic substitution.

Scientific Research Applications

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to various receptors, while the triazole ring can interact with metal ions or other biomolecules. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-indol-5-yl)cyclopentanecarboxamide
  • N-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanamide
  • 1-(2,3-dihydro-1H-indol-5-yl)ethanone

Uniqueness

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-METHOXYBENZAMIDE stands out due to its combination of indole, triazole, and benzamide moieties, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C23H25N5O3S/c1-3-27-20(14-24-22(30)17-8-10-18(31-2)11-9-17)25-26-23(27)32-15-21(29)28-13-12-16-6-4-5-7-19(16)28/h4-11H,3,12-15H2,1-2H3,(H,24,30)

InChI Key

XPMUOJKWCLQYRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CNC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.